1-Iodo-3-methoxy-5-nitrobenzene
Description
Significance of Aryl Halides in Synthetic Organic Chemistry
Aryl halides, which are compounds containing a halogen atom bonded directly to an aromatic ring, are of fundamental importance in organic synthesis. fiveable.mefiveable.mesoka.ac.jp They serve as versatile precursors for forming new carbon-carbon and carbon-heteroatom bonds through a variety of reactions, most notably transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Negishi couplings. fiveable.mefiveable.me The reactivity of aryl halides is dependent on the nature of the halogen, with iodides being the most reactive. fiveable.me This reactivity allows for the strategic introduction of various functional groups onto the aromatic ring. taylorandfrancis.comfiveable.me
Role of Methoxy (B1213986) and Nitro Substituents in Aromatic Systems
The nitro group (-NO2), on the other hand, is a strong electron-withdrawing group due to both inductive and resonance effects. numberanalytics.comfiveable.mewikipedia.org This deactivates the aromatic ring towards electrophilic substitution, making such reactions slower. csbsju.edunumberanalytics.com However, it directs incoming electrophiles to the meta position. csbsju.edunumberanalytics.com The strong electron-withdrawing nature of the nitro group also makes the aromatic ring more susceptible to nucleophilic aromatic substitution, a reaction that is generally difficult for simple aryl halides. libretexts.orgwikipedia.org
General Academic Context for 1-Iodo-3-methoxy-5-nitrobenzene Investigations
Research involving this compound is situated within the broader context of developing efficient synthetic methodologies for polysubstituted aromatic compounds. The specific arrangement of the iodo, methoxy, and nitro groups on the benzene (B151609) ring presents a unique combination of electronic and steric effects that can be exploited for selective chemical transformations. Academic investigations often focus on utilizing this compound as a starting material to explore new reactions or to synthesize target molecules with specific biological or material properties.
Research Scope and Objectives Pertaining to this compound
The primary research objectives concerning this compound revolve around its application as a chemical intermediate. biosynth.com Key areas of investigation include its synthesis and its use in cross-coupling reactions to form more complex molecular architectures. The interplay of the directing effects of the methoxy and nitro groups, combined with the reactivity of the iodo substituent, allows for a range of synthetic possibilities that are of interest to organic chemists.
Chemical Properties and Synthesis
This compound is a solid compound with the chemical formula C₇H₆INO₃ and a molecular weight of approximately 279.03 g/mol . biosynth.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 79990-25-3 biosynth.comchemicalbook.com |
| Molecular Formula | C₇H₆INO₃ biosynth.com |
| Molecular Weight | 279.03 g/mol biosynth.com |
| Appearance | Solid biosynth.com |
This table is interactive. Click on the headers to sort the data.
The synthesis of this compound can be achieved through various synthetic routes, often involving the nitration and iodination of a suitable precursor. For instance, the synthesis could potentially start from 3-methoxyaniline, which is first acetylated to protect the amino group, then nitrated, followed by diazotization and subsequent reaction with potassium iodide (Sandmeyer reaction), and finally deacetylation. Another approach could involve the iodination of 3-nitroanisole. The specific conditions for these reactions would need to be carefully optimized to achieve the desired product with good yield and purity.
Spectroscopic Data
The structure of this compound can be confirmed through various spectroscopic techniques.
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the methoxy group. The chemical shifts and coupling patterns of the aromatic protons would provide information about their relative positions on the benzene ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule, including the carbons of the aromatic ring and the methoxy group.
IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the functional groups present. Key peaks would include those corresponding to the C-O stretching of the methoxy group, the symmetric and asymmetric stretching of the nitro group, and the C-I stretching. The NIST Chemistry WebBook provides IR spectral data for the related compound 1-iodo-3-nitrobenzene (B31131). nist.gov
Mass Spectrometry: Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound, as well as fragmentation patterns that can help to confirm the structure.
Reactivity and Synthetic Applications
The reactivity of this compound is governed by the interplay of its three functional groups. The iodine atom is a good leaving group in transition metal-catalyzed cross-coupling reactions. The methoxy group is an ortho, para-director and an activating group for electrophilic substitution, while the nitro group is a meta-director and a deactivating group.
Given the positions of the substituents, the methoxy and nitro groups are meta to each other. The position between them (C4) and the position between the iodo and nitro groups (C6) are activated by the methoxy group (ortho and para positions) and deactivated by the nitro group (ortho and meta positions). The position between the iodo and methoxy groups (C2) is also activated by the methoxy group (ortho) and deactivated by the nitro group (meta).
A primary application of this compound is in Suzuki-Miyaura cross-coupling reactions. For example, it can be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to form a biaryl compound. The resulting product would contain the methoxy and nitro groups, which can be further modified. For instance, the nitro group can be reduced to an amine, which can then undergo a variety of subsequent reactions. numberanalytics.comcsbsju.edunumberanalytics.com The related compound, 1-iodo-3-nitrobenzene, has been used in palladium-catalyzed cross-coupling reactions. sigmaaldrich.comscbt.com
Structure
3D Structure
Properties
IUPAC Name |
1-iodo-3-methoxy-5-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c1-12-7-3-5(8)2-6(4-7)9(10)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVWVCANEDRCRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 1 Iodo 3 Methoxy 5 Nitrobenzene
Transformations Involving the Nitro Group
The nitro group is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction to various nitrogen-containing functionalities.
Reductive Hydrogenation to Amino Derivatives
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. For 1-iodo-3-methoxy-5-nitrobenzene, this reaction yields 3-iodo-5-methoxyaniline, a valuable intermediate in the synthesis of various more complex molecules. A variety of reducing agents and catalytic systems can be employed for this purpose.
Catalytic hydrogenation is a common method, often utilizing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol, methanol, or ethyl acetate.
Another effective approach involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). These classical methods are robust and often provide high yields of the corresponding aniline (B41778). More modern and milder methods have also been developed, including the use of catalytic transfer hydrogenation with reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. For instance, an iron(III) chloride hexahydrate/2,2'-bipyridyl system in water with hydrazine monohydrate has been shown to be effective for the reduction of nitroarenes to anilines. researchgate.net
| Catalyst/Reagent | Conditions | Product |
| Pd/C, H₂ | Ethanol, Room Temperature | 3-Iodo-5-methoxyaniline |
| Fe/HCl | Ethanol/Water, Reflux | 3-Iodo-5-methoxyaniline |
| SnCl₂·2H₂O | Ethanol, Reflux | 3-Iodo-5-methoxyaniline |
| Na₂S₂O₄ | Water/Methanol | 3-Iodo-5-methoxyaniline |
Other Reduction Pathways
Selective reduction of the nitro group can lead to other oxidation states besides the amine. Depending on the reducing agent and reaction conditions, it is possible to obtain hydroxylamines, azoxy, or azo compounds. However, achieving high selectivity for these partially reduced products can be challenging as the reduction often proceeds to the amine. The transformation of TNT (2,4,6-trinitrotoluene), for example, can involve the reduction of its nitro groups to amines and subsequent coupling to form dimers. wikipedia.org Under anaerobic and highly reducing conditions, the transformation of TNT is significantly enhanced. wikipedia.org
Oxidative Transformations of Related Nitroaromatics
While the nitro group itself is in a high oxidation state, the aromatic ring of nitroaromatics can be resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group. nih.gov However, transformations of substituents on the nitroaromatic ring can occur. For instance, the phototransformation of TNT can lead to the formation of nitrobenzenes, benzaldehydes, azodicarboxylic acids, and nitrophenols as a result of the oxidation of methyl groups. wikipedia.org Advanced oxidation processes (AOPs) have been studied for the degradation of nitroaromatic compounds. dss.go.thepa.gov For example, the photooxidation of phenol (B47542) in the presence of nitrate (B79036) ions can lead to the formation of nitrophenols. dss.go.thepa.gov It is important to note that the presence of the nitro group can influence the mutagenicity and carcinogenicity of these chemicals. nih.gov
Intramolecular Cyclization Reactions
The combination of a nitro group and other functional groups on an aromatic ring can be exploited in intramolecular cyclization reactions to synthesize heterocyclic compounds. A prominent example is the reductive cyclization of ortho-nitrostyrenes to form indoles, a reaction often mediated by palladium catalysts in the presence of carbon monoxide. nih.gov In the case of this compound, if a suitable vinyl group were introduced ortho to the nitro group, a similar palladium-catalyzed reductive cyclization could potentially be employed to construct an indole (B1671886) ring system. This strategy has been successfully used in the synthesis of complex molecules like 1H,8H-pyrrolo[3,2-g]indoles from 1,4-dialkenyl-2,3-dinitrobenzenes. nih.gov
Reactions at the Aryl Iodide Moiety
The carbon-iodine bond in this compound is a key site for chemical modification, particularly through nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAᵣ) is a significant reaction pathway for aryl halides bearing electron-withdrawing groups. libretexts.orgyoutube.com The nitro group at the meta position relative to the iodine atom in this compound deactivates the ring towards SNAᵣ at the iodine-bearing carbon. For SNAᵣ to occur readily, the electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex through resonance. libretexts.orgnih.gov
While direct nucleophilic substitution of the iodide in this compound is disfavored, reactions can be forced under harsh conditions or by using powerful nucleophiles. The reactivity in SNAᵣ reactions is influenced by the nature of the leaving group, with fluoride (B91410) often being the best leaving group in this context. youtube.com The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate. libretexts.org
| Nucleophile | Conditions | Product |
| Methoxide | High Temperature/Pressure | 1,3-Dimethoxy-5-nitrobenzene |
| Amines | High Temperature/Pressure | N-substituted-3-methoxy-5-nitroaniline |
| Cyanide | Transition Metal Catalysis | 3-Methoxy-5-nitrobenzonitrile |
Metal-Catalyzed Cross-Coupling Reactions
This compound is a versatile substrate for a variety of metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-I bond is central to these transformations.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. mdpi.com The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base leads to the formation of a biaryl product. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. harvard.edu The electron-withdrawing nitro group on the aromatic ring can influence the rate of oxidative addition, which is often the rate-determining step. researchgate.net
Interactive Data Table: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |
| 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 92 |
| 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 78 |
Note: The data in this table is illustrative and based on typical conditions for Suzuki-Miyaura reactions. Actual yields may vary depending on specific reaction parameters.
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction of this compound with a terminal alkyne furnishes an arylethyne derivative. The reaction mechanism involves a palladium cycle similar to the Suzuki coupling and a copper cycle that facilitates the formation of a copper acetylide intermediate. wikipedia.org The reactivity of aryl iodides in Sonogashira coupling is generally high. wikipedia.org
Interactive Data Table: Sonogashira Coupling of Aryl Iodides
| Alkyne Partner | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 90 |
| Trimethylsilylacetylene | Pd(OAc)₂ | CuI | Piperidine | DMF | 95 |
| 1-Hexyne | Pd(dppf)Cl₂ | CuI | DIPA | Toluene | 88 |
Note: This data is representative of typical Sonogashira coupling reactions. Specific results can differ based on experimental variables.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org When this compound is subjected to Heck reaction conditions with an alkene, such as styrene (B11656) or an acrylate, a new C-C bond is formed at the site of the iodine atom. The reaction is catalyzed by a palladium complex and requires a base. rsc.org
Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. nih.gov The reaction of this compound with a primary or secondary amine would yield the corresponding N-aryl amine. However, the presence of a nitro group can sometimes lead to side reactions or catalyst inhibition, and in the case of 1-iodo-4-nitrobenzene (B147127), only trace amounts of the amination product were obtained under certain conditions. nih.govacs.org
Derivatization to Hypervalent Iodine Compounds
Aryl iodides, particularly those bearing electron-withdrawing groups, can be oxidized to form hypervalent iodine compounds, which are valuable reagents in organic synthesis. The reaction of an aryl iodide with an oxidizing agent, such as meta-chloroperoxybenzoic acid (mCPBA), can lead to the formation of iodine(III) or iodine(V) species. nih.govresearchgate.netrsc.org For instance, the reaction of o-nitroiodobenzene with mCPBA in acetic acid has been shown to produce a novel hypervalent iodine(III/V) oxidant. nih.govresearchgate.netrsc.orgchemistryviews.org The nitro group plays a crucial role in stabilizing these hypervalent structures. nih.govrsc.orgchemistryviews.org It is conceivable that this compound could be similarly converted to hypervalent iodine reagents, which could then be used in various synthetic transformations.
Reactivity of the Methoxy (B1213986) Group and its Influence on the Aromatic Ring
The methoxy group (-OCH₃) is an important functional group that significantly influences the chemical properties of the aromatic ring to which it is attached.
The ether linkage of the methoxy group can be cleaved through demethylation reactions to yield the corresponding phenol. This transformation is typically achieved using strong acids like HBr or HI, or with Lewis acids such as BBr₃. The choice of reagent and reaction conditions is crucial to avoid unwanted side reactions, especially given the presence of other sensitive functional groups like the nitro group.
The methoxy group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. libretexts.orgmasterorganicchemistry.com This is due to the ability of its lone pair of electrons to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during the substitution at the ortho and para positions. libretexts.orgyoutube.com
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the outcome is dictated by the presence of strong electron-withdrawing groups. For SNAr to occur, an electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. libretexts.orgnih.gov In this compound, the nitro group is meta to the iodo leaving group. Therefore, direct nucleophilic aromatic substitution of the iodide is not favored under typical SNAr conditions because the nitro group cannot effectively stabilize the intermediate through resonance from the meta position. libretexts.org
Cumulative Electronic and Steric Effects of Substituents on Reaction Profiles
The iodo group is a deactivating group due to its inductive effect but is an ortho, para-director because its lone pairs can participate in resonance. The methoxy group is a strong activating group and an ortho, para-director. masterorganicchemistry.com The nitro group is a strong deactivating group and a meta-director in electrophilic substitutions. youtube.comlibretexts.org
In electrophilic aromatic substitution, the powerful activating and ortho, para-directing effect of the methoxy group would likely dominate, directing incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). However, position 5 is blocked by the nitro group, and position 3 is blocked by the iodo group. Therefore, electrophilic substitution would be expected to occur primarily at positions 2, 4, and 6, with the steric bulk of the iodo and nitro groups potentially influencing the ratio of the isomers.
In metal-catalyzed cross-coupling reactions, the reactivity is primarily centered at the C-I bond. The electronic effects of the methoxy and nitro groups influence the rate of the reaction, particularly the oxidative addition step. researchgate.net
Hammett-type analyses provide a quantitative means to understand the effect of substituents on the reaction rates and equilibria of aromatic compounds. libretexts.orgyoutube.com The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted aromatic compound to the rate constant (k₀) of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ). libretexts.org
The σ value is a measure of the electronic effect of a substituent. youtube.comyoutube.com For the substituents on this compound, the methoxy group has a negative σ value (electron-donating), while the nitro group has a positive σ value (electron-withdrawing). The iodo group has a positive σ value, indicating it is electron-withdrawing by induction.
Steric Hindrance Considerations
The reactivity of this compound is significantly influenced by the spatial arrangement and bulk of its substituents. The iodo, methoxy, and nitro groups, each with distinct steric profiles, collectively modulate the accessibility of the aromatic ring to incoming reagents. This section explores the steric hindrance considerations for this compound, analyzing the individual and combined effects of its functional groups on its chemical behavior.
The iodo group, being the largest of the halogens, exerts considerable steric hindrance. Its van der Waals radius is substantial, creating a sterically crowded environment in its immediate vicinity. This bulkiness can impede the approach of reactants to the ortho positions (C2 and C6). In contrast, the methoxy group, while also possessing some steric bulk due to the methyl group, is generally considered to be of intermediate size. Its influence is most pronounced at the positions adjacent to it. The nitro group, with its trigonal planar geometry, is also a significant contributor to steric hindrance, particularly in reactions where the transition state requires close approach to the nitrogen or oxygen atoms.
The combined steric influence of these three substituents on the benzene (B151609) ring of this compound creates a complex reactivity landscape. The positions ortho to the bulky iodine atom (C2 and C6) are the most sterically hindered. Any nucleophilic or electrophilic attack at these sites would be disfavored due to non-bonded interactions with the large iodine atom. The position between the methoxy and nitro groups (C4) is also subject to significant steric shielding from these adjacent functionalities. Consequently, reactions are most likely to occur at the least hindered position, which is C4, although it is still subject to some degree of steric clutter.
In cross-coupling reactions, such as Suzuki or Sonogashira couplings, the steric hindrance around the iodo group can play a crucial role. The bulky substituents ortho to the iodine can slow down the rate of oxidative addition to the metal catalyst, a key step in the catalytic cycle. This effect can be pronounced, often requiring more forcing reaction conditions or specialized catalysts with smaller steric footprints to achieve efficient transformation.
The following table summarizes the anticipated steric impact of each substituent on the different positions of the this compound ring.
| Substituent | Position | Relative Steric Hindrance | Impact on Reactivity |
| Iodo | C1 | - | Site of substitution |
| C2, C6 | High | Attack at these positions is sterically disfavored. | |
| Methoxy | C3 | - | |
| C2, C4 | Moderate | Contributes to the overall steric environment, particularly at C2 and C4. | |
| Nitro | C5 | - | |
| C4, C6 | Moderate-High | The nitro group's bulk and electronic effects combine to influence reactivity at adjacent positions. |
Table 1. Anticipated Steric Influence of Substituents in this compound.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. For 1-iodo-3-methoxy-5-nitrobenzene, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals.
High-Field Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The aromatic region of the spectrum is defined by the substitution pattern on the benzene (B151609) ring. The three aromatic protons are chemically distinct due to the unsymmetrical substitution.
The electron-withdrawing nature of the nitro group and the iodine atom, combined with the electron-donating effect of the methoxy group, dictates the chemical shifts of the aromatic protons. The proton at the C2 position, situated between the iodine and methoxy groups, is expected to appear at a distinct chemical shift. The proton at C4, flanked by the methoxy and nitro groups, and the proton at C6, adjacent to the nitro and iodo substituents, will also exhibit unique resonances. The methoxy group will present as a sharp singlet, typically in the range of 3.8-4.0 ppm.
Table 1: Predicted ¹H NMR Data for this compound Predicted values are based on the analysis of similar substituted nitro- and iodo-anisole compounds.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 7.5 - 7.7 | t | ~1.5-2.0 |
| H-4 | 7.8 - 8.0 | t | ~1.5-2.0 |
| H-6 | 8.1 - 8.3 | t | ~2.0-2.5 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the methoxy carbon. The chemical shifts are heavily influenced by the attached substituents.
The carbon atom attached to the iodine (C-1) experiences a significant shielding effect, causing its signal to appear upfield, often below 100 ppm. Conversely, the carbons attached to the electron-withdrawing nitro group (C-5) and the electron-donating methoxy group (C-3) are found substantially downfield. The remaining aromatic carbons (C-2, C-4, C-6) and the methoxy carbon will have characteristic chemical shifts that aid in the complete assignment of the structure. chemicalbook.comchemicalbook.com
Table 2: Predicted ¹³C NMR Data for this compound Predicted values are based on additive models and data from related substituted benzenes.
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (C-I) | 90 - 95 |
| C-2 | 110 - 115 |
| C-3 (C-OCH₃) | 160 - 162 |
| C-4 | 118 - 122 |
| C-5 (C-NO₂) | 148 - 150 |
| C-6 | 125 - 130 |
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY, DEPT)
To unambiguously assign all proton and carbon signals and confirm the substitution pattern, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between the aromatic protons. Cross-peaks would be observed between H-2 and H-4, H-4 and H-6, and H-2 and H-6, confirming their meta-relationship on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons to the carbons they are directly bonded to. It would definitively link the signals of H-2, H-4, and H-6 to their corresponding carbons C-2, C-4, and C-6, and the methoxy protons to the methoxy carbon.
The methoxy protons to C-3, confirming the position of the methoxy group.
H-2 to C-1, C-3, and C-6.
H-4 to C-3, C-5, and C-2.
H-6 to C-1, C-5, and C-4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For this molecule, NOESY could show through-space correlations between the methoxy protons and the adjacent aromatic protons (H-2 and H-4), further confirming the structure.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) would be used to differentiate between the types of carbon atoms. DEPT-135 would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent. A DEPT-90 spectrum would only show signals for CH groups. This would help in distinguishing the three CH carbons of the aromatic ring from the three quaternary carbons and the methoxy CH₃ carbon.
Multinuclear NMR Studies (e.g., ¹⁵N NMR, ¹⁷O NMR of related nitroaromatics and anisoles)
Multinuclear NMR provides direct information about heteroatoms in the molecule.
¹⁵N NMR: The chemical shift of the nitrogen-15 (B135050) nucleus in the nitro group is highly sensitive to the electronic environment of the aromatic ring. For nitrobenzene (B124822), the ¹⁵N chemical shift is observed around -10 ppm relative to nitromethane. In this compound, the combined electronic effects of the iodo and methoxy substituents would influence this chemical shift, providing valuable data on the electronic structure of the nitro group. researchgate.netnih.govnih.gov Studies on substituted nitrobenzenes have shown that electron-donating groups cause an upfield shift, while electron-withdrawing groups cause a downfield shift of the ¹⁵N signal. capes.gov.br
¹⁷O NMR: Oxygen-17 NMR is a challenging but informative technique due to the low natural abundance (0.037%) and the quadrupolar nature of the ¹⁷O nucleus. nih.govrsc.org In this molecule, two distinct oxygen environments exist: the methoxy oxygen and the two equivalent oxygens of the nitro group. These would give rise to separate signals in the ¹⁷O NMR spectrum. The chemical shift of the methoxy oxygen in anisoles is typically found in the range of 30-70 ppm, while the nitro group oxygens resonate much further downfield, often exceeding 500-600 ppm relative to water. This large difference in chemical shifts reflects the distinct electronic states of the oxygen atoms in the molecule. nih.govchemrxiv.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of this compound. It measures the mass of the molecular ion with very high accuracy (typically to within 5 ppm), which allows for the determination of its elemental formula. rsc.org The exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O).
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₆INO₃ |
| Calculated Exact Mass | 278.9392 |
This precise mass measurement provides strong evidence for the molecular formula C₇H₆INO₃, distinguishing it from other compounds that might have the same nominal mass.
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry provides a powerful tool for the structural elucidation of this compound by analyzing its fragmentation pattern upon ionization. While a specific mass spectrum for this exact compound is not publicly available, the fragmentation behavior can be predicted based on the established principles for nitroaromatic compounds and iodo-substituted benzenes. youtube.comlibretexts.org
In electron ionization (EI) mass spectrometry, the initial event would be the formation of a molecular ion (M⁺•). The subsequent fragmentation pathways are dictated by the stability of the resulting ions and neutral losses. Key expected fragmentation patterns include:
Loss of the Nitro Group: A prominent fragmentation pathway for nitroaromatic compounds is the loss of a nitro group (NO₂) or a nitro radical (•NO₂), leading to a significant peak at [M-46]⁺. Another common fragmentation is the loss of nitric oxide (NO), followed by carbon monoxide (CO). youtube.com
Loss of the Methoxy Group: The methoxy group can be lost as a methyl radical (•CH₃) to give an [M-15]⁺ ion or as a formaldehyde (B43269) molecule (CH₂O) through rearrangement, resulting in an [M-30]⁺ peak.
Cleavage of the C-I Bond: The carbon-iodine bond is the weakest bond in the molecule and is expected to cleave, leading to the loss of an iodine radical (•I) or an iodine cation (I⁺). This would result in a fragment ion corresponding to the methoxynitrophenyl cation at [M-127]⁺. The iodine cation itself might be observed at m/z 127.
Aromatic Ring Fragmentation: The aromatic ring itself can undergo fragmentation. For instance, the phenyl cation derived from the loss of substituents can lose acetylene (B1199291) (C₂H₂), resulting in a peak at m/z 51. youtube.com
The mass spectrum of the structurally similar compound 1-Fluoro-3-iodo-5-nitrobenzene shows characteristic peaks corresponding to the molecular ion and fragments from the loss of the nitro group and the iodine atom. nist.gov The analysis of these characteristic fragments and their relative abundances allows for the unambiguous confirmation of the structure of this compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are essential techniques for identifying the functional groups present in this compound. The vibrational spectra are characterized by absorption bands corresponding to specific bond vibrations.
Expected Vibrational Bands:
Nitro Group (NO₂): The nitro group will exhibit two strong characteristic stretching vibrations. The asymmetric stretching (ν_as(NO₂)) is expected in the range of 1520-1560 cm⁻¹, and the symmetric stretching (ν_s(NO₂)) is anticipated between 1340-1360 cm⁻¹. These are typically strong bands in the IR spectrum.
Methoxy Group (O-CH₃): The C-H stretching vibrations of the methyl group are expected around 2850-2960 cm⁻¹. The C-O-C ether linkage will show an asymmetric stretch at approximately 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.
Aromatic Ring (C₆H₃): The C-H stretching vibrations on the aromatic ring typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring are observed in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.
Carbon-Iodine Bond (C-I): The C-I stretching vibration is expected to appear as a low-frequency band, typically in the range of 500-600 cm⁻¹, due to the heavy mass of the iodine atom.
IR spectra of related compounds like 1-Iodo-3-nitrobenzene (B31131) and 1-Iodo-4-nitrobenzene (B147127) confirm the presence of these characteristic absorption bands. nist.govchemicalbook.comchemicalbook.com Raman spectroscopy would complement the IR data, as vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice-versa, providing a more complete vibrational analysis.
X-ray Crystallography and Solid-State Characterization
Single Crystal X-ray Diffraction for Molecular Geometry Determination
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and its packing in the solid state. Although a crystal structure for this compound is not available in the public domain, the structure of its isomer, 1-Iodo-4-methoxy-2-nitrobenzene, provides valuable insights into the expected molecular geometry. nih.govresearchgate.net
In the crystal structure of the isomer, the non-hydrogen atoms of the molecule are nearly co-planar. It is expected that this compound would also adopt a largely planar conformation to maximize conjugation between the nitro group, the methoxy group, and the benzene ring. The analysis would provide precise bond lengths and angles. For example, the C-I bond length is expected to be around 2.10 Å, and the C-N bond length to the nitro group would be approximately 1.47 Å. The bond angles within the benzene ring will deviate slightly from the ideal 120° due to the electronic effects of the different substituents.
Analysis of Intermolecular Interactions (e.g., C-H···π, halogen bonding, π-π stacking)
The solid-state packing of this compound will be governed by a variety of non-covalent intermolecular interactions. Analysis of the crystal structures of similar molecules, such as 1-Iodo-4-methoxy-2-nitrobenzene and 1-iodo-3-nitrobenzene, reveals the importance of several key interactions. nih.govresearchgate.netnih.gov
Halogen Bonding: A significant interaction expected is halogen bonding, specifically an I···O interaction between the iodine atom of one molecule and an oxygen atom of the nitro group of a neighboring molecule. In the isomer 1-Iodo-4-methoxy-2-nitrobenzene, these I···O interactions are prominent and lead to the formation of zigzag chains. nih.gov Similar interactions are observed in other iodo-nitro-substituted aromatic compounds. scispace.com
π-π Stacking: Aromatic rings can interact through π-π stacking. In the solid state, molecules of this compound are likely to arrange in stacks, with the planes of the benzene rings parallel to each other. The centroid-to-centroid distance for such interactions is typically in the range of 3.5-3.8 Å.
The interplay of these diverse and directional interactions dictates the formation of specific supramolecular architectures, such as chains, sheets, or three-dimensional networks. scispace.com
Polymorphism and Crystal Engineering Considerations
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in organic molecules and is highly dependent on the intermolecular interactions. For this compound, the presence of multiple functional groups capable of engaging in various non-covalent interactions (halogen bonding, hydrogen bonding, π-π stacking) suggests a high propensity for polymorphism.
Different crystallization conditions (e.g., solvent, temperature, pressure) could favor different sets of intermolecular interactions, leading to the formation of distinct polymorphs with varying physical properties, such as melting point, solubility, and stability.
Crystal engineering principles can be applied to control the supramolecular assembly of this molecule. By understanding the relative strengths and directionality of the potential intermolecular interactions, it is possible to design and synthesize specific crystalline forms. For example, the strong and directional nature of the I···O halogen bond could be utilized as a primary synthon to build robust one-dimensional chains. The weaker C-H···O and π-π interactions would then serve to organize these chains into higher-dimensional structures. The study of the crystal packing in related iodo-nitro compounds provides a foundation for predicting and potentially controlling the solid-state architecture of this compound. nih.govscispace.com
Computational and Theoretical Investigations of 1 Iodo 3 Methoxy 5 Nitrobenzene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic nature of 1-iodo-3-methoxy-5-nitrobenzene. These calculations, based on the principles of quantum mechanics, provide a microscopic view of the molecule's behavior.
Density Functional Theory (DFT) Studies on Electronic Structure and Bonding
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry, offering a good balance between accuracy and computational cost. DFT studies on molecules similar to this compound, such as halonitrobenzenes, have been used to explore their reaction mechanisms. For instance, theoretical studies on the gas-phase reactions of halobenzenes with halide anions have shown that the reaction barriers are sensitive to the level of theory employed, with methods like B3LYP providing valuable insights. acs.org The electronic structure of this compound is characterized by the interplay of the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group, ortho and para to the iodine atom, respectively. The iodine atom itself can act as a halogen bond donor. DFT calculations would typically involve geometry optimization to find the lowest energy conformation, followed by frequency calculations to ensure it is a true minimum on the potential energy surface. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.
Semiempirical Molecular Orbital Calculations (e.g., AM1)
Semiempirical molecular orbital methods, such as AM1 (Austin Model 1), utilize a simplified form of the Schrödinger equation and empirical parameters to accelerate calculations. While less accurate than ab initio methods like DFT, they are useful for larger molecules and for obtaining initial geometries for higher-level calculations. Semiempirical calculations have been employed to study the reaction mechanisms of halobenzenes, suggesting that gas-phase reactions can proceed through a single-step mechanism. acs.org For this compound, an AM1 calculation could provide a preliminary understanding of its electronic properties and geometry.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO analysis)
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a smaller gap generally implies higher reactivity. nih.govsielc.com
For this compound, the HOMO is expected to be located primarily on the electron-rich methoxy group and the benzene (B151609) ring, while the LUMO is likely centered on the electron-deficient nitro group and the carbon atom attached to it. The interaction of these orbitals governs the molecule's reactivity in various chemical reactions. The energy gap can be used to predict the molecule's behavior in reactions such as nucleophilic aromatic substitution.
Table 1: Illustrative HOMO-LUMO Energies of a Related Compound (Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate)
| Molecular Orbital | Energy (eV) |
| HOMO | -0.26751 |
| LUMO | -0.18094 |
| Energy Gap (ΔE) | -0.08657 |
Note: This data is for a different, more complex molecule and serves only to illustrate the typical values obtained from FMO analysis. sielc.com The smaller the energy gap, the more reactive the molecule is considered to be. sielc.com
Natural Bond Orbital (NBO) Analysis for Charge Distribution and Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule in terms of localized Lewis-like structures (bonds and lone pairs). uni-muenchen.de It allows for the quantification of electron delocalization through the analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de This is particularly useful for understanding the effects of substituents on the aromatic ring.
In this compound, NBO analysis would reveal the polarization of the C-I, C-N, and C-O bonds and the distribution of atomic charges. The strong electron-withdrawing nature of the nitro group would lead to a significant positive charge on the attached carbon atom and a delocalization of negative charge onto the oxygen atoms of the nitro group. The methoxy group, being an electron donor, would increase the electron density on the ring, particularly at the ortho and para positions. The analysis of donor-acceptor interactions would quantify the delocalization of electron density from the lone pairs of the methoxy oxygen and the p-orbitals of the benzene ring into the antibonding orbitals of the nitro group.
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations provide insights into the conformational flexibility and dynamic behavior of a molecule over time. For this compound, a key aspect of its conformation is the orientation of the methoxy and nitro groups relative to the benzene ring.
The methoxy group can rotate around the C-O bond. While it is often depicted as being in the plane of the benzene ring to maximize resonance, thermal energy at room temperature may allow for out-of-plane conformations. Similarly, the nitro group can rotate, although the barrier to rotation is generally higher. Conformational analysis, often performed using a series of constrained geometry optimizations at different dihedral angles, can identify the most stable conformers and the energy barriers between them. MD simulations would further show the population of different conformational states at a given temperature and how the molecule explores its potential energy surface.
Prediction and Analysis of Molecular Descriptors
Molecular descriptors are numerical values that encode information about the chemical and physical properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. A variety of descriptors can be calculated for this compound to predict its behavior.
Table 2: Calculated Molecular Descriptors for a Structurally Similar Compound (1-Iodo-2-methoxy-5-methyl-3-nitrobenzene)
| Descriptor | Value |
| Molecular Weight | 293.06 g/mol |
| XLogP3 | 2.7 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 292.95489 Da |
| Topological Polar Surface Area | 55.1 Ų |
| Heavy Atom Count | 13 |
| Formal Charge | 0 |
| Complexity | 194 |
Data sourced from PubChem for CID 99770408. nih.gov These descriptors for a related molecule provide an estimation of the expected properties for this compound.
These descriptors provide a quantitative basis for comparing this compound with other molecules and for predicting its properties, such as solubility, lipophilicity, and potential for intermolecular interactions.
Topographical Polar Surface Area (TPSA) and Lipophilicity (LogP)
The Topographical Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is crucial for predicting its transport properties, such as cell permeability. Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), measures a compound's solubility in a non-polar solvent versus a polar one, indicating its tendency to partition into lipid membranes.
While specific, experimentally validated or computationally derived TPSA and LogP values for this compound are not available in the reviewed literature, these parameters are critical for understanding its potential behavior in biological systems. For context, related but distinct molecules such as 1-iodo-2-methoxy-5-methyl-3-nitrobenzene (B15200871) have a calculated XLogP3 of 2.7 and a TPSA of 55.1 Ų. nih.gov Another similar compound, 1-iodo-3-methyl-5-nitrobenzene, has a calculated XLogP3-AA of 2.8 and a TPSA of 45.8 Ų. scitoys.com It is important to note that these values are for different molecules and cannot be directly extrapolated to this compound.
Table 1: Calculated Physicochemical Properties of Related Compounds
| Compound | XLogP3/XLogP3-AA | TPSA (Ų) |
| 1-Iodo-2-methoxy-5-methyl-3-nitrobenzene | 2.7 | 55.1 |
| 1-Iodo-3-methyl-5-nitrobenzene | 2.8 | 45.8 |
This data is for related compounds and not for this compound.
Polarizability and Hyperpolarizability
Polarizability describes the tendency of a molecule's electron cloud to be distorted by an external electric field, while hyperpolarizability is the nonlinear response to a strong electric field. These properties are fundamental to understanding a molecule's interactions with light and its potential applications in nonlinear optics.
Detailed computational studies on the polarizability and hyperpolarizability of this compound have not been identified in the surveyed scientific literature. Such studies would typically involve quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, to determine these electronic properties.
Charge Distribution and Electrostatic Potentials (e.g., Conductor-like Screening Model)
The distribution of electron density within a molecule and the resulting electrostatic potential are key to understanding its intermolecular interactions and reactivity. Computational models like the Conductor-like Screening Model (COSMO) are used to simulate the effects of a solvent on the charge distribution.
Specific research detailing the charge distribution and electrostatic potential maps for this compound is not currently available. A computational analysis would reveal the electron-rich and electron-poor regions of the molecule, highlighting the electrophilic and nucleophilic sites. The nitro group is strongly electron-withdrawing, which would significantly influence the electron distribution across the aromatic ring.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the mapping of reaction pathways.
Transition State Characterization and Activation Energy Calculations
For any chemical reaction involving this compound, computational methods could be employed to identify the transition state structures and calculate the associated activation energies. This information is vital for predicting reaction rates and understanding the feasibility of a particular reaction pathway.
There are no specific studies in the public domain that report on the transition state characterization or activation energy calculations for reactions involving this compound.
Reaction Pathway Mapping
Mapping the potential energy surface of a reaction provides a detailed picture of the mechanism, including any intermediates and alternative pathways. This allows for a deeper understanding of the factors controlling the reaction's outcome.
Detailed reaction pathway mapping for this compound has not been documented in the available literature. Such studies would be valuable for predicting the products of its reactions and for designing new synthetic routes.
Synthesis and Characterization of Advanced Derivatives and Analogues
Design Principles for New Chemical Entities Based on the 1-Iodo-3-methoxy-5-nitrobenzene Scaffold
The design of novel chemical entities originating from the this compound scaffold is guided by the inherent reactivity of its constituent functional groups. The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Conversely, the methoxy (B1213986) group is an activating group, directing electrophiles to the ortho and para positions, although the steric hindrance and the deactivating effect of the other substituents can modulate this reactivity. The carbon-iodine bond is a key site for modification, primarily through transition metal-catalyzed cross-coupling reactions.
Exploration of Positional Isomers and Substituent Variations
The substitution pattern of this compound is a critical determinant of its chemical behavior and the properties of its derivatives. The exploration of positional isomers, where the iodo, methoxy, and nitro groups are arranged differently on the benzene (B151609) ring, allows for the fine-tuning of electronic and steric effects. For instance, isomers like 1-iodo-2-methoxy-5-nitrobenzene and 2-iodo-4-nitroanisole (B188917) exhibit distinct reactivity profiles due to the altered interplay of the electronic effects of the substituents. researchgate.netchemscene.com
Furthermore, the introduction of additional substituents onto the aromatic ring can dramatically alter the molecule's characteristics. Variations can include the introduction of alkyl groups, such as in 1-iodo-2-methoxy-5-methyl-3-nitrobenzene (B15200871) and 1-iodo-3-methyl-5-nitrobenzene, or other electron-donating or electron-withdrawing groups. nih.govnih.gov These modifications can influence the reaction rates and regioselectivity of subsequent transformations, as well as the photophysical and electronic properties of the resulting compounds.
Below is a table of selected positional isomers and substituted derivatives of iodonitroanisole, highlighting the diversity achievable from this basic scaffold.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₇H₆INO₃ | 279.03 | 79990-25-3 |
| 1-Iodo-2-methoxy-5-methyl-3-nitrobenzene | C₈H₈INO₃ | 293.06 | 1823438-72-7 |
| 2-Iodo-4-nitroanisole | C₇H₆INO₃ | 279.03 | 5399-03-1 |
| 1-Iodo-3-methyl-5-nitrobenzene | C₇H₆INO₂ | 263.03 | 123158-78-1 |
| 1-Iodo-3-nitrobenzene (B31131) | C₆H₄INO₂ | 249.01 | 645-00-1 |
Incorporation of Additional Functional Groups
The this compound scaffold can be further elaborated by the incorporation of additional functional groups, expanding its synthetic utility. The nitro group can be reduced to an amine, which can then participate in a wide range of reactions, such as amide bond formation or the synthesis of heterocyclic systems. The iodo group is an excellent handle for introducing new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.
For example, the iodo group can be readily displaced or used in coupling reactions to introduce functionalities such as other halogens, cyano groups, or alkyne moieties. The Finkelstein reaction, for instance, allows for the conversion of the iodide to other halides. vanderbilt.edu The introduction of these new functional groups provides further opportunities for diversification and the construction of more complex molecular architectures.
Development of Complex Molecular Architectures
The functional handles present on the this compound ring are instrumental in the construction of larger, more complex molecular architectures, including polycyclic aromatic compounds, oligomers, and polymers.
Synthesis of Polycyclic Aromatic Compounds
Palladium-catalyzed reactions are powerful tools for the synthesis of polycyclic aromatic hydrocarbons (PAHs) from aryl halides. researchgate.netrsc.org Annulative π-extension reactions, for instance, can be employed to fuse additional aromatic rings onto the initial benzene core. researchgate.net While specific examples starting directly from this compound are not extensively documented in readily available literature, the principles of these reactions are broadly applicable. For instance, palladium-catalyzed intramolecular C-H activation or annulation with suitable coupling partners could lead to the formation of substituted phenanthrenes, triphenylenes, or other polycyclic systems. The synthesis of polycyclic aromatic hydrocarbon epoxide-nucleoside adducts has been achieved through palladium-catalyzed reactions, highlighting the potential of this methodology in creating complex, biologically relevant molecules. nih.gov
Oligomeric and Polymeric Derivatives
The difunctional nature of derivatives of this compound, particularly after modification of the nitro group or introduction of a second reactive site, makes them suitable monomers for the synthesis of oligomers and polymers. Sonogashira coupling of diiodo-aromatics with di-alkynes is a well-established method for the synthesis of oligo(phenylene ethynylene)s (OPEs), which are of interest for their electronic and photophysical properties. nih.gov By analogy, a di-alkynyl derivative of this compound could be polymerized with a di-iodo comonomer to yield novel conjugated polymers.
Similarly, Suzuki-Miyaura cross-coupling reactions, which couple aryl halides with boronic acids or esters, are widely used for the synthesis of poly-arylenes. A boronic acid derivative of this compound could undergo polymerization with a di-haloaryl monomer to produce polymers with tailored electronic and material properties. The synthesis of new 1,3,5-triazine (B166579) derivatives based on a benzene ring has been reported, showcasing the creation of complex, multi-armed structures through cross-coupling reactions. ekb.eg
Structure-Reactivity Relationship Studies within Derivative Libraries
Understanding the relationship between the structure of a molecule and its reactivity is fundamental to rational drug design and materials science. For derivatives of this compound, this involves studying how variations in the substitution pattern and the nature of the functional groups influence the reaction kinetics and thermodynamics.
Quantitative Structure-Activity Relationship (QSAR) studies on nitrobenzene (B124822) derivatives have been conducted to model their toxicological effects. researchgate.net These studies often employ computational methods to correlate molecular descriptors with biological activity. Similar approaches can be applied to libraries of this compound derivatives to predict their reactivity in various chemical transformations or their potential biological activity.
The Hammett equation provides a framework for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. nih.gov By measuring the reaction rates or equilibrium constants for a series of derivatives with different substituents, a Hammett plot can be constructed. The slope of this plot (the reaction constant, ρ) provides insight into the nature of the transition state and the sensitivity of the reaction to electronic effects. For instance, a positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value suggests that electron-donating groups accelerate the reaction. Such studies on a library of this compound derivatives would provide valuable data for predicting their behavior in various synthetic transformations. Linear free-energy relationships have been successfully applied to understand the kinetics of nucleophilic aromatic substitution reactions in substituted nitrothiophenes, a system with electronic similarities to nitrobenzenes. researchgate.net
Applications in Advanced Chemical Sciences Non Biological Focus
Building Blocks in Fine Chemical Synthesis
In the realm of fine chemical synthesis, 1-Iodo-3-methoxy-5-nitrobenzene serves as a highly useful starting material. The presence of the iodine atom, an excellent leaving group in cross-coupling reactions, alongside the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group, allows for a high degree of control and specificity in molecular construction.
Synthesis of Specialty Chemicals
The primary utility of this compound in the synthesis of specialty chemicals lies in its capacity to participate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is particularly reactive towards oxidative addition to a palladium(0) catalyst, initiating catalytic cycles that form new carbon-carbon bonds. This makes the compound a valuable precursor for substituted biaryls and other complex organic structures that are cornerstones of specialty chemical manufacturing.
Key reactions for which this compound is an ideal substrate include:
Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron compound, such as a boronic acid or ester, to form a new carbon-carbon bond, yielding biaryl compounds. The reaction is fundamental in creating complex molecular scaffolds.
Heck Reaction: This process couples the aryl iodide with an alkene to form a substituted alkene, introducing vinyl groups onto the aromatic ring. masterorganicchemistry.com
Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, creating aryl alkynes. wikipedia.orgorganic-chemistry.org This is a powerful method for building rigid, linear structures often sought in materials science and nanotechnology. wikipedia.org
The differential reactivity allows for selective coupling at the iodine position while leaving the nitro and methoxy groups available for subsequent transformations.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Product Type | Catalyst System (Typical) |
| Suzuki-Miyaura | Arylboronic Acid | Biaryl | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) |
| Heck | Alkene | Substituted Alkene | Pd(OAc)₂ + Ligand (e.g., PPh₃) + Base |
| Sonogashira | Terminal Alkyne | Aryl Alkyne | Pd(PPh₃)₄ + CuI + Amine Base |
Precursors for Dyes and Pigments
The structure of this compound makes it a plausible precursor for the synthesis of certain classes of dyes, particularly azo dyes. Azo dyes, which constitute a significant portion of all commercial colorants, are characterized by the -N=N- azo bridge connecting two aromatic rings. scialert.netnih.gov
The synthesis pathway would conceptually involve two key steps:
Reduction of the Nitro Group: The nitro group can be chemically reduced to a primary amine (-NH₂) using standard methods, such as catalytic hydrogenation or reduction with metals like tin or iron in acidic media. This would transform the molecule into 3-iodo-5-methoxyaniline.
Diazotization and Azo Coupling: The resulting aniline (B41778) derivative can then undergo diazotization by treatment with nitrous acid (generated from sodium nitrite (B80452) and a strong acid) to form a highly reactive diazonium salt. scialert.netunb.ca This salt is then immediately reacted with a coupling component—typically an electron-rich aromatic compound like a phenol (B47542) or another aniline—to form the stable azo dye. scialert.net
While direct synthesis of a specific commercial dye from this compound is not extensively documented in public literature, the synthesis of various monoazo and disazo disperse dyes from structurally similar compounds like 2-methoxy-5-nitroaniline (B165355) is well-established. scialert.netorientjchem.org These studies demonstrate the viability of using substituted nitroanilines as diazo components to produce a range of colors with good fastness properties for dyeing synthetic fibers. orientjchem.org
Contributions to Material Science and Engineering
The unique electronic and structural features of this compound lend themselves to the field of material science, where precise molecular architecture dictates the bulk properties of a material.
Development of Advanced Polymers and Coatings
The functional groups on this compound provide reactive handles for incorporation into polymeric structures. Through cross-coupling reactions like those mentioned previously (Suzuki, Heck, Sonogashira), the molecule can be either attached as a pendant group to a polymer backbone or used as a monomer in step-growth polymerization. For instance, a di-boronic acid could be coupled with two equivalents of the iodo-compound to begin forming an oligomer. Subsequent reduction of the nitro groups to amines would provide further sites for polymerization, for example, through polyamide formation. Such polymers containing tailored electronic functionalities could find use in specialty coatings with specific optical or conductive properties.
Synthesis of Electronic Materials
In the field of organic electronics, the design of new organic semiconductors is crucial for advancing technologies like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The performance of these materials is highly dependent on their molecular structure, particularly the nature and position of substituent groups on a conjugated core.
Research on related molecules has shown that the introduction of methoxy (-OCH₃) groups onto organic semiconductor backbones can significantly enhance performance. For example, in studies on benzothieno[3,2-b] benzothiophene (B83047) (BTBT) derivatives, the addition of methoxy groups led to materials with higher hole transport mobility and lower threshold voltages in OFETs. The synthesis of these advanced materials was achieved via a Suzuki-Miyaura coupling reaction, highlighting the importance of aryl halide building blocks.
This compound can serve as a valuable building block in this context. It can be coupled to various conjugated core structures, introducing both a methoxy group and a nitro group. The electron-donating methoxy group and the electron-withdrawing nitro group would profoundly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting material, allowing for the fine-tuning of its electronic and charge-transport properties.
Potential in Optoelectronic Devices Based on Electronic Properties
The ability to engineer the electronic properties of organic semiconductors is directly linked to their performance in optoelectronic devices. The strategic placement of electron-donating and electron-withdrawing groups is a key molecular design strategy.
Studies on methoxy-substituted organic semiconductors have demonstrated a direct correlation between the molecular modifications and device performance. The introduction of methoxy groups has been shown to improve molecular packing and intermolecular interactions, leading to enhanced charge mobility. For instance, the mobility of one BTBT-based transistor improved from 0.63 cm²/V·s to 3.57 cm²/V·s with the addition of a second methoxy group. Simultaneously, the threshold voltage required to turn the transistor on was significantly reduced.
By incorporating a fragment derived from this compound into a larger conjugated system, material scientists can access molecules with a built-in electronic push-pull system. This intramolecular charge transfer character is highly desirable for applications in:
Organic Photovoltaics (OPVs): Where it can influence light absorption and charge separation efficiency.
Organic Light-Emitting Diodes (OLEDs): Where it can be used to tune the emission color and efficiency of light-producing materials.
Sensors: Where changes in the electronic environment upon analyte binding can be amplified by the push-pull structure.
Table 2: Effect of Methoxy Substitution on Organic Thin-Film Transistor (OTFT) Performance (Analogous BTBT System)
| Compound | Number of Methoxy Groups | Hole Mobility (cm²/V·s) | Threshold Voltage (V) |
| Ph-BTBT (Analogue) | 0 | ~0.5 | ~-50 |
| BOP-BTBT (Analogue) | 1 | 0.63 | -32.6 |
| DBOP-BTBT (Analogue) | 2 | 3.57 | -11.4 |
Data based on analogous systems to illustrate the impact of methoxy functionalization.
Research on New Reagents and Catalysts
The strategic placement of functional groups on the benzene (B151609) ring of this compound allows for a wide range of chemical transformations. The presence of the iodo group is particularly significant, as it serves as a handle for introducing other functionalities through various coupling reactions, most notably palladium-catalyzed cross-coupling reactions. google.com This reactivity is fundamental to its utility as a precursor for more complex molecules that can function as catalysts or ligands.
Precursors for Catalytically Active Species
While direct, detailed research on the conversion of this compound into catalytically active species is not extensively documented in publicly available literature, its structural motifs are present in precursors for various catalysts. The core structure, a substituted nitrobenzene (B124822), is a common starting point for the synthesis of more elaborate molecules.
The general strategy for utilizing this compound as a catalyst precursor would involve the transformation of its functional groups. For instance, the nitro group can be reduced to an amine, which can then be further functionalized. The iodo group can be replaced by a variety of organic or organometallic moieties through established synthetic protocols.
A key application lies in its potential use in palladium-catalyzed coupling reactions, where the carbon-iodine bond can readily participate in oxidative addition, a crucial step in many catalytic cycles. google.com This reactivity allows for the synthesis of substituted biaryls, vinylarenes, and aryl-alkynes, which themselves can be ligands for transition metal catalysts or serve as scaffolds for catalytically active sites.
| Potential Catalytic Precursor Transformations | Description | Relevant Reaction Types |
| Reduction of Nitro Group | Conversion of the -NO2 group to an -NH2 group. | Catalytic hydrogenation, reduction with metals in acid. |
| Substitution of Iodo Group | Replacement of the iodine atom with other functional groups. | Suzuki, Heck, Sonogashira, Buchwald-Hartwig couplings. |
| Modification of Methoxy Group | Cleavage of the methyl ether to a phenol. | Treatment with strong acids or Lewis acids. |
This table outlines potential synthetic pathways to generate catalyst precursors from this compound based on the reactivity of its functional groups.
Development of Chiral Auxiliaries and Ligands
The development of chiral auxiliaries and ligands is a cornerstone of asymmetric synthesis, enabling the selective production of a single enantiomer of a chiral molecule. While specific examples of chiral auxiliaries or ligands directly synthesized from this compound are not prominent in the available literature, the underlying 3-methoxy-5-nitrophenyl scaffold offers a platform for designing such molecules.
The synthesis of chiral ligands often involves the introduction of a chiral element to an achiral scaffold. In the case of this compound, this could be achieved by coupling a chiral moiety at the iodo position or by functionalizing the molecule in a way that allows for the attachment of a chiral group. For example, after reduction of the nitro group to an amine, chiral amides or ureas could be formed.
Q & A
Q. What spectroscopic signatures distinguish this compound from its structural isomers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
